molecular formula C10H11ClN2OS B4957184 3-chloro-N-[(dimethylamino)carbonothioyl]benzamide

3-chloro-N-[(dimethylamino)carbonothioyl]benzamide

Cat. No.: B4957184
M. Wt: 242.73 g/mol
InChI Key: VJZNEZSJHXIWAM-UHFFFAOYSA-N
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Description

3-chloro-N-[(dimethylamino)carbonothioyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a dimethylamino group, and a carbonothioyl group attached to a benzamide core

Properties

IUPAC Name

3-chloro-N-(dimethylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2OS/c1-13(2)10(15)12-9(14)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZNEZSJHXIWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(dimethylamino)carbonothioyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with dimethylamine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-chlorobenzoyl chloride is reacted with dimethylamine in the presence of a base such as triethylamine to form the intermediate 3-chloro-N,N-dimethylbenzamide.

    Step 2: The intermediate is then treated with carbon disulfide to introduce the carbonothioyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(dimethylamino)carbonothioyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The carbonothioyl group can be hydrolyzed to form the corresponding amide and thiol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amides.

    Hydrolysis: Formation of the corresponding amide and thiol.

Scientific Research Applications

3-chloro-N-[(dimethylamino)carbonothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(dimethylamino)carbonothioyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N,N-dimethylbenzamide
  • 3-chloro-N-[(methylamino)carbonothioyl]benzamide
  • 3-chloro-N-[(ethylamino)carbonothioyl]benzamide

Uniqueness

3-chloro-N-[(dimethylamino)carbonothioyl]benzamide is unique due to the presence of both the dimethylamino and carbonothioyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it distinct from other similar compounds and may contribute to its specific applications and effects.

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